3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQTEUJVPKLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of 2-Aminopyridine
The nitration of 2-aminopyridine is a foundational step in synthesizing 3-nitropyridin-2-amine. Source details a bromination-nitration sequence where 2-aminopyridine is first brominated at position 5 using liquid bromine in dimethylformamide (DMF) at 50–60°C, followed by nitration with a mixture of concentrated nitric and sulfuric acids at 110–120°C. This two-step approach achieves a 67–72% yield of 2-amino-3-nitropyridine, with bromine acting as a directing group to ensure regioselective nitration at position 3.
Key Reaction Conditions :
-
Bromination : DMF solvent, 50–60°C, 1–2 hours.
-
Nitration : HNO₃/H₂SO₄ (1:2 v/v), 110–120°C, 6–7 hours.
Nitration of Halogenated Pyridines
Source demonstrates an alternative route using 4-chloro-2-aminopyridine as the starting material. Nitration with fuming nitric acid in sulfuric acid at 25–30°C yields 4-chloro-2-amino-3-nitropyridine, which is subsequently functionalized via diazotization and hydrolysis. This method underscores the role of halogen substituents in moderating nitration regioselectivity.
Comparative Data :
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Aminopyridine | HNO₃/H₂SO₄ | 110–120 | 67–72 |
| 4-Chloro-2-aminopyridine | Fuming HNO₃ | 25–30 | 58–63 |
Alkylation of 3-Nitropyridin-2-amine
Nucleophilic Substitution with 2-(Pyridin-2-yl)ethyl Halides
The introduction of the 2-(pyridin-2-yl)ethyl group to 3-nitropyridin-2-amine can be achieved via nucleophilic substitution. Aprotic solvents such as dichloromethane (DCM) or dimethylacetamide (DMAc) facilitate the reaction, with bases like triethylamine (TEA) neutralizing generated HX.
Example Protocol :
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Dissolve 3-nitropyridin-2-amine (1 equiv) in DCM.
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Add 2-(pyridin-2-yl)ethyl bromide (1.2 equiv) and TEA (2 equiv).
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Reflux at 40–50°C for 12 hours.
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Extract with DCM, wash with brine, and purify via column chromatography.
Challenges :
-
Over-alkylation may occur without controlled stoichiometry.
-
Steric hindrance from the nitro group reduces reaction rates.
Reductive Amination
An alternative approach employs reductive amination between 3-nitropyridin-2-amine and pyridine-2-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) facilitates imine formation and subsequent reduction.
Reaction Scheme :
Yield Optimization :
-
Excess aldehyde (1.5 equiv) improves conversion.
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Temperature maintenance at 25°C prevents nitro group reduction.
Integrated Synthetic Routes
Route A: Early-Stage Nitration
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Nitrate to 2-amino-3-nitro-5-bromopyridine.
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Replace bromide with 2-(pyridin-2-yl)ethyl group via Suzuki coupling.
Advantages :
-
Bromine enhances nitration regioselectivity.
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Coupling reactions tolerate nitro groups.
Disadvantages :
-
Multi-step synthesis lowers overall yield.
Route B: Late-Stage Nitration
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Alkylate 2-aminopyridine with 2-(pyridin-2-yl)ethyl bromide.
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Nitrate the resulting N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine.
Challenges :
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-N-(2-pyridin-2-ylethyl)pyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
Positional Isomerism: The 5-nitro isomer (Table 1, Row 2) shares the same molecular formula and substituent as the target compound but differs in nitro placement.
Substituent Effects :
- 3-Nitro-6-phenylpyridin-2-amine (Row 3) replaces the ethyl-pyridyl group with a phenyl ring, reducing nitrogen content and increasing hydrophobicity .
- (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine (Row 4) introduces a conjugated ethenamine group, which may enhance planarity and π-stacking interactions in coordination complexes .
Biological Activity
3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine is a complex organic compound characterized by its nitro group and pyridine rings. This structure suggests potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
The compound is notable for its nitrogen-containing heterocycles, which are often associated with various biological activities. The presence of the nitro group (-NO2) is particularly significant as it influences the compound's reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridine ring.
- Introduction of the nitro group via electrophilic substitution.
- Coupling reactions to attach the pyridinyl ethyl side chain.
These synthetic pathways allow for the introduction of various substituents, enhancing the compound's versatility in biological applications .
Antimicrobial Properties
Research has indicated that compounds containing nitro groups often exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group enhances lipophilicity, improving membrane interaction and penetration .
Antitubercular Activity
The nitro moiety has been linked to antitubercular activity. In studies, compounds with similar structures demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.78 μM reported for certain nitro-containing derivatives . The mechanism is believed to involve modulation of intracellular pathways critical for bacterial survival.
Anti-inflammatory Effects
Nitro-containing compounds have also been studied for their anti-inflammatory properties. Some derivatives have shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a role in managing inflammatory diseases . This activity is attributed to the electrophilic nature of the nitro group, which can interact with various biomolecules.
Study 1: Antimicrobial Efficacy
A study conducted on a series of nitro-substituted pyridine derivatives revealed that compounds with a similar structure to this compound exhibited potent antibacterial activity. The presence of electron-withdrawing groups like -NO2 significantly increased their efficacy against S. aureus at concentrations around 20 μM .
Study 2: Antitubercular Activity
In another investigation focusing on antitubercular agents, researchers synthesized several nitro-pyridine derivatives. One compound demonstrated an MIC value of 0.78 μM against M. tuberculosis, highlighting the critical role of the nitro group in enhancing biological activity .
Q & A
Q. Critical Parameters :
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure (e.g., pyridine proton shifts at δ 8.2–9.0 ppm, nitro group deshielding adjacent protons) .
- X-ray Crystallography : Resolves spatial arrangement of the nitro and pyridyl-ethylamine groups. For example, bond angles between pyridine rings and nitro groups (e.g., C–N–O ≈ 125°) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₃N₅O₂).
- FT-IR : Identifies nitro (1520 cm⁻¹, asymmetric stretch) and amine (3350 cm⁻¹, N–H stretch) functional groups .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Answer:
Competing reactions (e.g., over-nitration, dehalogenation) are addressed via:
- Computational Screening : Tools like ICReDD’s quantum chemical calculations predict optimal solvent-catalyst pairs (e.g., dioxane vs. DMF) and reduce trial-and-error .
- Additives : Ligands like Xantphos stabilize Pd catalysts, minimizing side reactions (e.g., β-hydride elimination) .
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments (e.g., temperature modulation to suppress nitro reduction) .
Q. Example Workflow :
Screen base (NaOtBu vs. K₃PO₄) to minimize dehalrogenation.
Optimize ligand ratio (1:1 Pd:ligand) to enhance catalytic efficiency.
Advanced: How should researchers resolve contradictions in spectral data or biological activity reports for this compound?
Answer:
Contradictions arise from:
- Stereochemical Variations : E/Z isomerism in the pyridyl-ethylamine chain (confirmed via NOESY NMR) .
- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates skew bioactivity. Use preparative HPLC for purity >98% .
- Biological Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affects IC₅₀ values. Standardize protocols across labs.
Case Study : Discrepant IC₅₀ values (10 µM vs. 25 µM) in kinase inhibition studies were traced to residual Pd catalyst (resolved via Chelex resin treatment) .
Advanced: What computational and experimental strategies are recommended to study its interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR). Focus on nitro group’s electrostatic interactions with catalytic lysine residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions.
- In Vitro Validation : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while mutagenesis (e.g., K721A in EGFR) confirms critical residues .
Key Finding : The pyridyl-ethylamine moiety enhances hydrophobic pocket penetration, while the nitro group stabilizes via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
